molecular formula C12BClF10 B3050591 Chlorobis(pentafluorophenyl)borane CAS No. 2720-03-8

Chlorobis(pentafluorophenyl)borane

Cat. No. B3050591
CAS RN: 2720-03-8
M. Wt: 380.38 g/mol
InChI Key: NPCGBGCBMXKWIH-UHFFFAOYSA-N
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Description

Chlorobis(pentafluorophenyl)borane is a chemical compound with the linear formula (C6F5)2BCl . It has a molecular weight of 380.38 .


Synthesis Analysis

The synthesis of this compound has been reported in various studies . Its reactivity stems from the ready accessibility of the monomeric borane and its high Lewis acidity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (C6F5)2BCl . The compound has an average mass of 380.376 Da and a monoisotopic mass of 379.962189 Da .


Chemical Reactions Analysis

This compound has been widely exploited as a means of incorporating Lewis acidic –B (C6F5)2 groups into complex structures for a range of applications . These include self-activating olefin polymerization catalysts, frustrated Lewis pair generation, small molecule activation, bond cleavage reactions, Lewis acid catalysis, and modification of organic materials .


Physical And Chemical Properties Analysis

This compound is an extremely air-sensitive and moisture-sensitive crystal . It has a melting point of 130-134 °C .

Scientific Research Applications

Hydroboration Activity

  • Hydroboration Reagent : Parks, Piers, and Yap (1998) described chlorobis(pentafluorophenyl)borane as a reactive hydroboration reagent in aromatic solvents. It exhibits high electrophilicity, making it very reactive for hydroborations, with regio- and chemoselectivities comparable to commonly used reagents (Parks, Piers, & Yap, 1998).

Synthesis and Characterization

  • Preparation of Amino(pentafluorophenyl)boranes : Galsworthy et al. (1998) used chloroborane, C1B(C6F5)2, as a synthon for amino(pentafluorophenyl)boranes. These compounds have been synthesized and characterized, contributing to the understanding of their structural properties (Galsworthy et al., 1998).

Industrial Applications

  • Co-Catalysts in Metallocene-Based Processes : Piers and Chivers (1998) highlighted the role of pentafluorophenylboranes, including this compound, as co-catalysts in metallocene-based industrial processes for olefin polymerization. Their properties have been increasingly exploited in catalysis (Piers & Chivers, 1998).

Catalysis and Organic Chemistry

  • Catalytic Applications : Erker (2005) discussed the role of tris(pentafluorophenyl)borane in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Its Lewis acid properties facilitate various organic and organometallic reactions (Erker, 2005).

Energy Storage

  • Electrolyte Additive in Lithium-Ion Batteries : Han et al. (2011) reported the use of tris(pentafluorophenyl)borane as a novel electrolyte additive for silicon thin film anodes in lithium-ion batteries, enhancing capacity retention and coulombic efficiency (Han et al., 2011).

Mechanistic Studies

  • Mechanistic Aspects of Bond Activation : Piers, Marwitz, and Mercier (2011) explored the mechanism of bond activation using perfluoroarylboranes like tris(pentafluorophenyl)borane, revealing insights into the frustrated Lewis pair chemistry (Piers, Marwitz, & Mercier, 2011).

Mechanism of Action

The mechanism of action of Chlorobis(pentafluorophenyl)borane involves the generation of carbenium species from the reaction between aryl esters and vinyl diazoacetates in the presence of catalytic tris(pentafluorophenyl)borane .

Safety and Hazards

Chlorobis(pentafluorophenyl)borane is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle the product only in a closed system or provide appropriate exhaust ventilation .

Future Directions

In the past twenty-five years, Chlorobis(pentafluorophenyl)borane has been widely exploited for a range of applications . It is expected that new applications will frequently require a tailored approach for the construction of more complex and function-specific molecules . The rise of pentafluorophenyl boron compounds from curiosities to important commodities suggests promising future directions .

properties

IUPAC Name

chloro-bis(2,3,4,5,6-pentafluorophenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12BClF10/c14-13(1-3(15)7(19)11(23)8(20)4(1)16)2-5(17)9(21)12(24)10(22)6(2)18
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCGBGCBMXKWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12BClF10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449866
Record name CHLOROBIS(PENTAFLUOROPHENYL)BORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2720-03-8
Record name CHLOROBIS(PENTAFLUOROPHENYL)BORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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